3-cyclopropyl-N-(2-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-cyclopropyl-N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-5-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be added via a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Formation of the Pyrazol-5-amine Structure: The pyrazol-5-amine structure can be synthesized through a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-cyclopropyl-N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-cyclopropyl-N-[(2-hydroxyphenyl)methyl]-1-methyl-1H-pyrazol-5-amine
- 3-cyclopropyl-N-[(2-chlorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine
- 3-cyclopropyl-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine
Uniqueness
3-cyclopropyl-N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-5-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s properties compared to its analogs.
Properties
Molecular Formula |
C15H19N3O |
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Molecular Weight |
257.33 g/mol |
IUPAC Name |
5-cyclopropyl-N-[(2-methoxyphenyl)methyl]-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C15H19N3O/c1-18-15(9-13(17-18)11-7-8-11)16-10-12-5-3-4-6-14(12)19-2/h3-6,9,11,16H,7-8,10H2,1-2H3 |
InChI Key |
YFASPUWJQVZMGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)NCC3=CC=CC=C3OC |
Origin of Product |
United States |
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